

Morphinone IUPAC name and CAS number

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Compound of Interest

Compound Name: *Morphinone*

Cat. No.: *B1233378*

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An In-Depth Technical Guide to **Morphinone**

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of **morphinone**, a pivotal intermediate in opioid metabolism and synthesis. This document details its chemical identity, biological significance, and the experimental protocols for its study, presenting data in a clear, structured format.

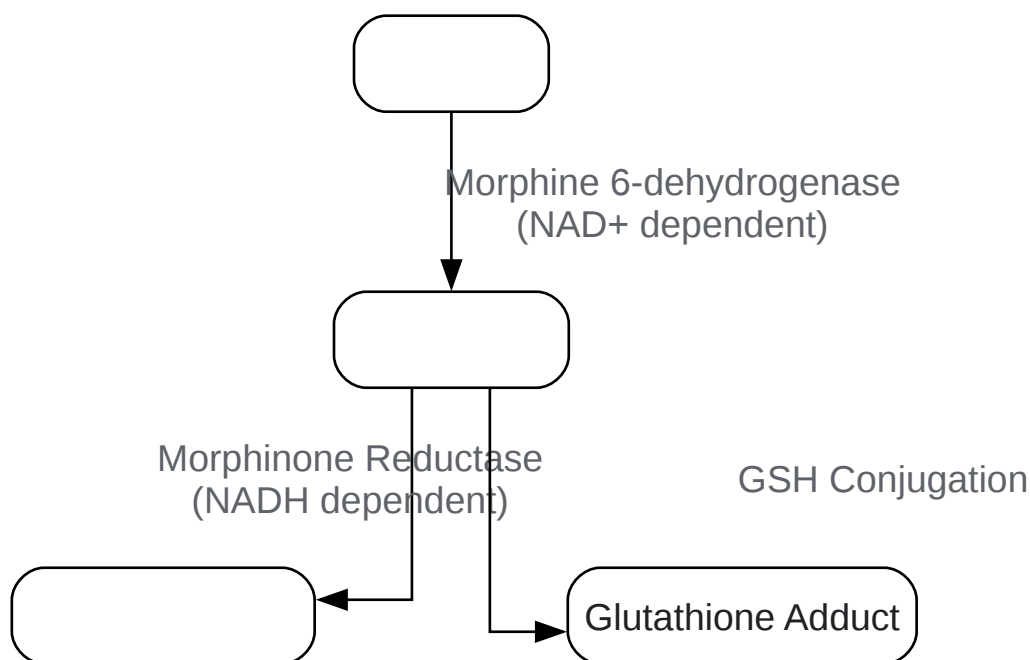
Chemical and Physical Properties

Morphinone is an opioid and a morphinane alkaloid.^[1] It is the intermediate when morphine is converted to hydromorphone.^{[2][3]} Structurally, it can be described as the ketone of morphine.^{[2][3]}

Property	Value	Source
IUPAC Name	(5 α)-3-Hydroxy-17-methyl-7,8-didehydro-4,5-epoxy-morphinan-6-one	[2]
Alternative IUPAC Name	(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one	[1]
CAS Number	467-02-7	[1][2][4][5]
Molecular Formula	C ₁₇ H ₁₇ NO ₃	[1][2][4]
Molar Mass	283.327 g·mol ⁻¹	[2]
Physical Description	Solid	[1]

Biological Synthesis and Metabolism

Morphinone is a toxic metabolite of morphine.[4] In humans and other mammals, morphine is metabolized in the liver to form **morphinone**. [6][7][8] This biotransformation is catalyzed by the enzyme morphine 6-dehydrogenase.[9] The process is dependent on NAD(P)+, with NAD+ being the preferred cofactor in most species.[6][7][8] **Morphinone** is a reactive electrophile that can bind to glutathione (GSH) and other tissue macromolecules, which can lead to GSH depletion and cellular damage.[6][7]



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Caption: Metabolic pathway of morphine to **morphinone** and its subsequent conversion.

Biological Activity and Pharmacological Significance

While it is an active opioid agonist, **morphinone**'s analgesic potency is closer to that of codeine than morphine.[2][3] Its primary significance lies in its role as a metabolic intermediate. It is the immediate precursor to the potent analgesic hydromorphone (Dilaudid), which is formed by the reduction of **morphinone**'s 7,8-double bond, a reaction catalyzed by **morphinone** reductase.[2][3][10] Due to its status as a precursor to potent opioids, **morphinone** is a controlled substance in many countries, including the United States.[2][3][4]

Experimental Protocols

In Vitro Formation of Morphinone from Morphine in Human Liver

This protocol is based on studies demonstrating the bioactivation of morphine in human liver microsomes.[6][7]

Objective: To demonstrate and quantify the enzymatic conversion of morphine to **morphinone** in vitro.

Materials:

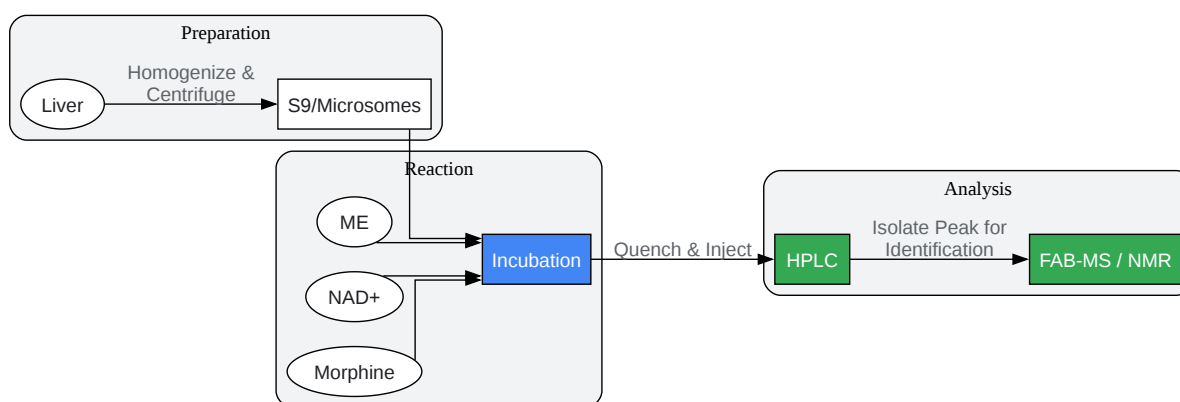
- Human liver tissue (source: approved tissue bank)
- 9000xg supernatant (S9 fraction) or microsomal fraction
- Morphine solution
- Nicotinamide adenine dinucleotide (NAD⁺)
- 2-mercaptoethanol (ME)
- Phosphate buffer (pH 7.4)
- HPLC system
- FAB-MS and NMR for product identification

Methodology:

- Tissue Preparation: Homogenize human liver tissue and centrifuge to prepare the 9000xg supernatant (S9) or microsomal fractions.
- Incubation: Incubate morphine with the liver S9 fraction or microsomes in the presence of NAD⁺ and 2-mercaptoethanol (ME) in a phosphate buffer (pH 7.4). The incubation is typically carried out at 37°C for a set period (e.g., 30 minutes).
- Reaction Quenching: Stop the reaction by adding a quenching solvent like ice-cold acetonitrile or by heat inactivation.
- Analysis:
 - HPLC: Analyze the reaction mixture using HPLC. **Morphinone** is highly reactive and readily forms an adduct with ME. Therefore, the analysis targets the stable **morphinone-ME adduct (MO-ME)**.

- Product Identification: Isolate the product corresponding to the MO-ME peak. Confirm its identity unambiguously using Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, comparing the results with a synthetically prepared MO-ME standard.[6][7]

Quantitative Data: The rate of **morphinone** formation can vary between liver samples, with reported rates ranging from 30 to 120 nmol per gram of liver per 30 minutes.[6][7]

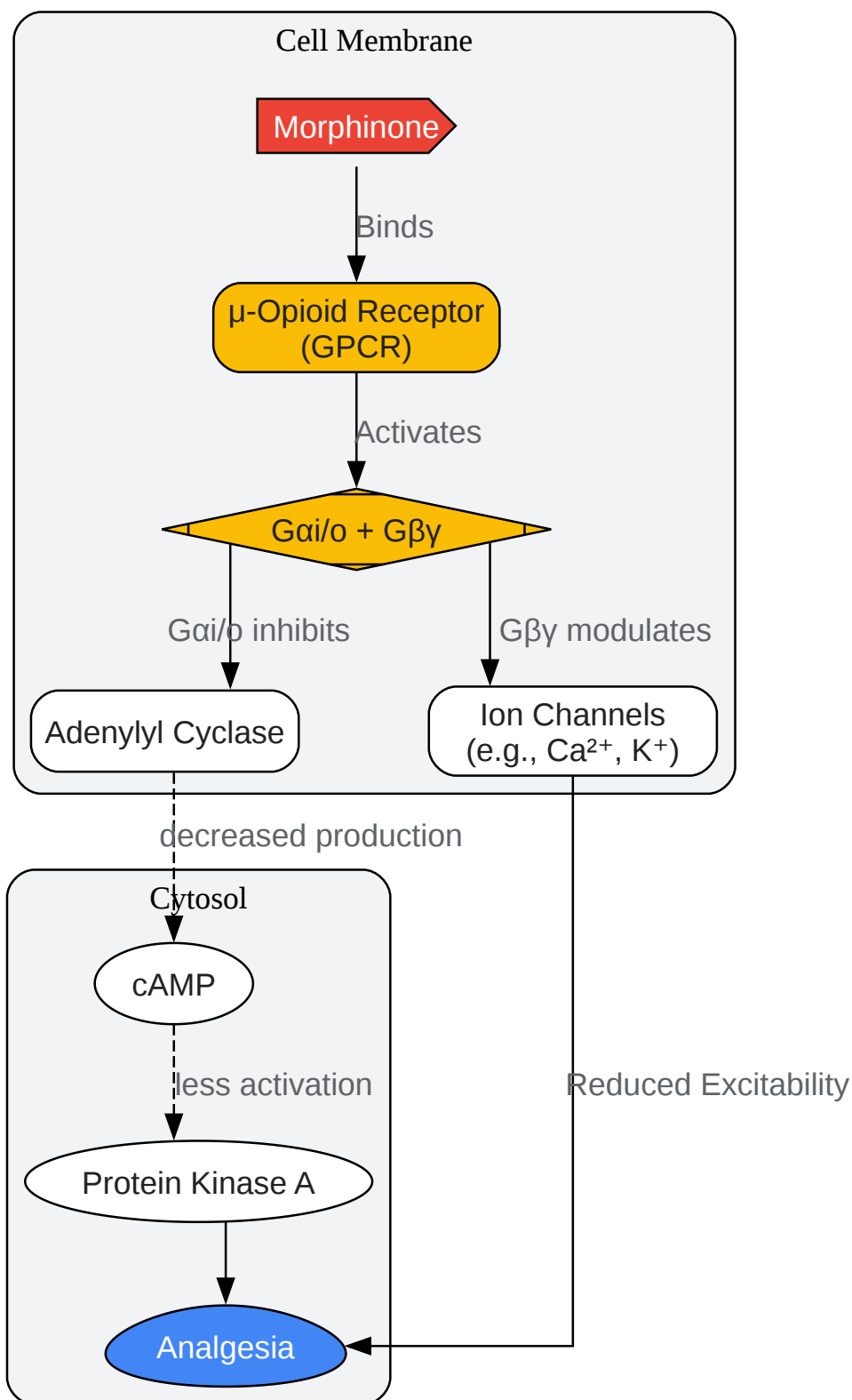


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Caption: Experimental workflow for in vitro **morphinone** synthesis and detection.

Opioid Receptor Signaling Pathway

As a morphinan-derived opioid, **morphinone** is expected to exert its effects primarily through the μ -opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of an agonist like morphine (and by extension, **morphinone**) initiates a signaling cascade that leads to analgesia.



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